![molecular formula C15H28N2O3 B14270981 (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)
(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Levobupivacaine is a local anesthetic used for regional anesthesia and pain management.
- It belongs to the amide class of local anesthetics.
- Its chemical structure consists of a piperidine ring, an amide group, and a long aliphatic chain.
- The (2S)-stereoisomer is responsible for its pharmacological activity.
准备方法
- Levobupivacaine can be synthesized via several routes, including resolution of racemic bupivacaine or direct asymmetric synthesis.
- One common method involves resolving racemic bupivacaine using chiral acids or bases.
- Industrial production typically employs efficient synthetic processes to obtain high yields.
化学反应分析
- Levobupivacaine undergoes various reactions:
Amide Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
Oxidation: Oxidation of the piperidine ring or the aliphatic chain.
Reduction: Reduction of the carbonyl group.
- Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).
- Major products include hydrolyzed or reduced derivatives.
科学研究应用
Anesthesia: Levobupivacaine provides long-lasting anesthesia for surgical procedures.
Pain Management: Used in epidural and peripheral nerve blocks.
Labor and Delivery: Provides pain relief during childbirth.
Research: Investigated for its potential in cancer therapy and wound healing.
作用机制
- Levobupivacaine blocks voltage-gated sodium channels in nerve fibers.
- By inhibiting sodium influx, it prevents nerve depolarization and subsequent action potential propagation.
- This leads to reversible sensory and motor blockade.
相似化合物的比较
Bupivacaine: Racemic mixture; similar structure but less selective for sodium channels.
Ropivacaine: Another enantiomer; less cardiotoxic than bupivacaine.
Lidocaine: Different class (amide); shorter duration of action.
属性
分子式 |
C15H28N2O3 |
|---|---|
分子量 |
284.39 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C15H28N2O3/c1-10-7-6-8-11(2)17(10)14(20)16-12(13(18)19)9-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,16,20)(H,18,19)/t10-,11+,12-/m0/s1 |
InChI 键 |
AVLRRLRCYZTMLR-TUAOUCFPSA-N |
手性 SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)O)C |
规范 SMILES |
CC1CCCC(N1C(=O)NC(CC(C)(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
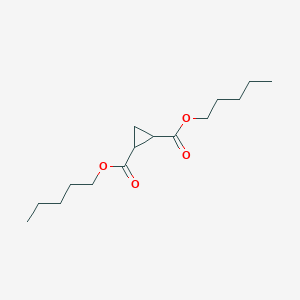
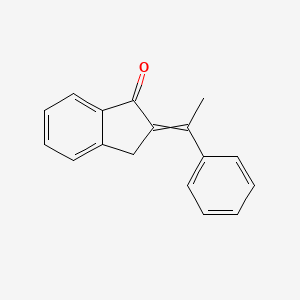

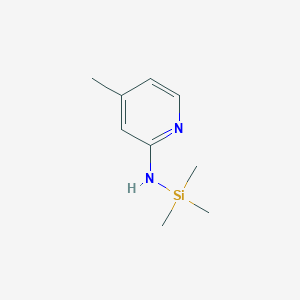
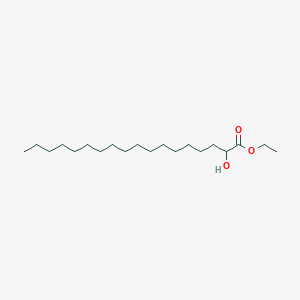
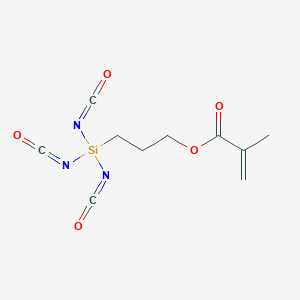
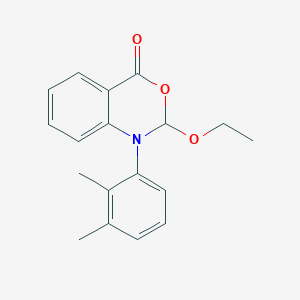
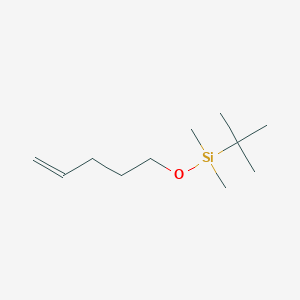
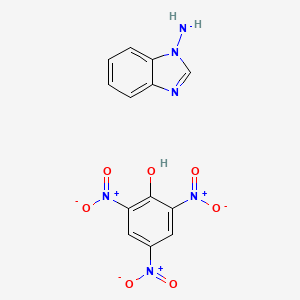
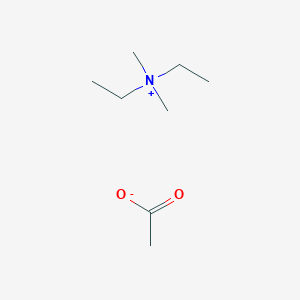

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
